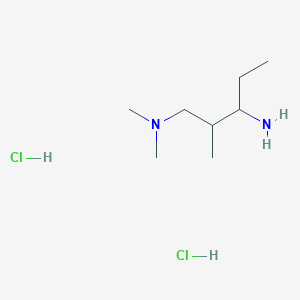
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a diamine derivative, which means it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride typically involves the reaction of 1,3-diaminopropane with trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt form.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products typically include corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: In medicinal chemistry, it is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials and formulations.
Mecanismo De Acción
The mechanism of action of 1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic reactions or inhibit specific biological pathways.
At the molecular level, the compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The specific pathways involved depend on the application and the target molecules.
Comparación Con Compuestos Similares
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride can be compared with other similar compounds, such as:
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the additional methyl groups.
N,N-Dimethyl-1,3-propanediamine: A related compound with two methyl groups on the nitrogen atoms, offering different steric and electronic properties.
1,2-Diaminocyclohexane: A cyclic diamine with different spatial arrangement and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
IUPAC Name |
1-N,1-N,2-trimethylpentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-5-8(9)7(2)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIISJDBDVCWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CN(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













